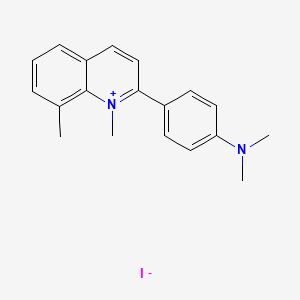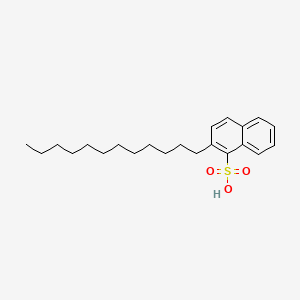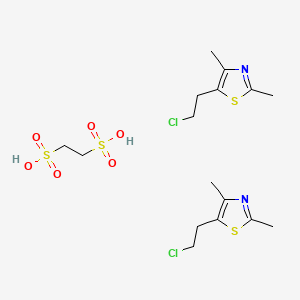
2-(p-(Dimethylamino)phenyl)-1,8-dimethylquinolinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-(Dimethylamino)phenyl)-1,8-dimethylquinolinium iodide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinolinium core substituted with dimethylamino and phenyl groups, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(Dimethylamino)phenyl)-1,8-dimethylquinolinium iodide typically involves a multi-step process. One common method includes the reaction of 2-methylquinoline with p-(dimethylamino)benzaldehyde in the presence of an acid catalyst to form the intermediate compound. This intermediate is then treated with methyl iodide to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(p-(Dimethylamino)phenyl)-1,8-dimethylquinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinolinium derivatives.
Reduction: Reduction reactions can convert the quinolinium core to a dihydroquinoline structure.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium salts, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
2-(p-(Dimethylamino)phenyl)-1,8-dimethylquinolinium iodide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in cellular studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Mechanism of Action
The mechanism by which 2-(p-(Dimethylamino)phenyl)-1,8-dimethylquinolinium iodide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s quinolinium core can intercalate with DNA, affecting gene expression and cellular functions. Additionally, its ability to generate reactive oxygen species (ROS) can lead to oxidative stress in cells, which is being studied for potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4-N,N-dimethylamino-Nʹ-methyl-4-stilbazolium iodide: Known for its nonlinear optical properties.
2-(Dimethylamino)ethyl methacrylate: Used in polymer synthesis and as a pH-responsive material.
Uniqueness
2-(p-(Dimethylamino)phenyl)-1,8-dimethylquinolinium iodide stands out due to its unique combination of a quinolinium core and dimethylamino group, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and electronic behavior.
Properties
CAS No. |
25413-46-1 |
|---|---|
Molecular Formula |
C19H21IN2 |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
4-(1,8-dimethylquinolin-1-ium-2-yl)-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C19H21N2.HI/c1-14-6-5-7-16-10-13-18(21(4)19(14)16)15-8-11-17(12-9-15)20(2)3;/h5-13H,1-4H3;1H/q+1;/p-1 |
InChI Key |
KJFXENGRLGJFLV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC(=[N+]2C)C3=CC=C(C=C3)N(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696466.png)








